molecular formula C9H19NO2S B15230778 3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide

3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide

Cat. No.: B15230778
M. Wt: 205.32 g/mol
InChI Key: AWXGAOLVVHCLOA-UHFFFAOYSA-N
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Description

3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide is an organic compound with the molecular formula C₉H₁₉NO₂S It is a thietane derivative, characterized by a four-membered ring containing sulfur

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-(3-methylpentan-2-yl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H19NO2S/c1-4-7(2)8(3)10-9-5-13(11,12)6-9/h7-10H,4-6H2,1-3H3

InChI Key

AWXGAOLVVHCLOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1CS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This reaction generates 3-amino-2-propylthietane 1,1-dioxide, which can then be methylated using methyl iodide followed by Hofmann elimination to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-propylthietane 1,1-dioxide
  • 3-Phenylsulfanylthietane 1,1-dioxide
  • 3-Aryloxythietane 1,1-dioxide

Uniqueness

3-((3-Methylpentan-2-yl)amino)thietane1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

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